

Isopropanol: A Comprehensive Technical Guide to its Physical Properties for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropanol*

Cat. No.: *B130326*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Isopropanol, also known as isopropyl alcohol or 2-propanol, is a widely utilized solvent and disinfectant in a multitude of research and pharmaceutical applications. A thorough understanding of its physical properties is paramount for its effective and safe use in experimental design, drug formulation, and manufacturing processes. This in-depth technical guide provides a detailed overview of the core physical characteristics of **isopropanol**, methodologies for their determination, and essential safety protocols.

Core Physical and Chemical Properties

Isopropanol (C_3H_8O) is a colorless, flammable liquid with a characteristic alcoholic odor.[\[1\]](#)[\[2\]](#) It is the simplest secondary alcohol and is miscible with water and many organic solvents.[\[2\]](#)[\[3\]](#)

Table 1: Key Physical Properties of **Isopropanol**

Property	Value	Temperature (°C)	Pressure	Reference(s)
Molecular Formula	C ₃ H ₈ O	-	-	[3]
Molar Mass	60.10 g/mol	-	-	[2]
Density	0.785 g/mL	25	Ambient	[2]
Melting Point	-89.5 °C	-	1 atm	[3]
Boiling Point	82.3 °C	-	1 atm	[4]
Flash Point	11.7 °C (Closed Cup)	-	1 atm	[2]
Autoignition Temperature	399 °C	-	1 atm	[5]
Viscosity	2.1 mPa·s	25	Ambient	[5]
Surface Tension	21.7 dyn/cm	20	Ambient	[3]
Refractive Index (n _D)	1.377	20	Ambient	[2]
Vapor Pressure	44 mmHg	25	-	[5]

Solubility Profile

Isopropanol's miscibility with a wide range of polar and non-polar substances makes it a versatile solvent in research.

Table 2: Solubility of **Isopropanol**

Solvent	Solubility	Reference(s)
Water	Miscible in all proportions	[3]
Ethanol	Miscible	[3]
Methanol	Miscible	[3]
Acetone	Miscible	[3]
Benzene	Miscible	[2]
Chloroform	Miscible	[3]
Diethyl Ether	Miscible	[3]
Glycerol	Soluble	[3]

Spectroscopic Data

Spectroscopic analysis is a cornerstone of chemical identification and quantification. Below are key spectral data for **isopropanol**.

Table 3: Spectroscopic Properties of **Isopropanol**

Technique	Key Data and Interpretation	Reference(s)
UV-Vis Spectroscopy	Isopropanol has a UV cutoff at approximately 205 nm, meaning it is transparent at wavelengths above this and suitable as a solvent for UV-Vis analysis in that range.[3][6]	[3][6]
FT-IR Spectroscopy	The FT-IR spectrum of isopropanol exhibits a prominent broad peak around 3300 cm^{-1} corresponding to the O-H stretching of the hydroxyl group. Strong C-H stretching vibrations are observed around 2970 cm^{-1} . A distinct C-O stretching peak appears around 1130 cm^{-1} .[7][8]	[7][8]
^1H NMR Spectroscopy	The ^1H NMR spectrum in CDCl_3 typically shows a doublet at $\sim 1.2\text{ ppm}$ (6H , $-\text{CH}_3$), a septet at $\sim 4.0\text{ ppm}$ (1H , $-\text{CH}$), and a broad singlet for the hydroxyl proton ($-\text{OH}$) which can vary in chemical shift.[9][10][11][12]	[9][10][11][12]
^{13}C NMR Spectroscopy	The ^{13}C NMR spectrum in CDCl_3 displays two signals: one around 25 ppm corresponding to the two equivalent methyl carbons ($-\text{CH}_3$) and another around 64 ppm for the carbon attached to	[9][13][14][15][16]

the hydroxyl group (-CHOH).^[9]

[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for research applications. The following sections outline the principles behind standard methodologies.

Density

The density of **isopropanol** can be accurately determined using a pycnometer or a digital density meter. The ASTM D891 standard provides a detailed procedure. The method involves weighing a calibrated pycnometer empty, then filled with the **isopropanol** sample at a controlled temperature. The density is calculated from the mass and the known volume of the pycnometer.

Boiling Point

The boiling point is determined by distillation, following a procedure such as ASTM D1078.^[17] A sample of **isopropanol** is heated in a distillation flask, and the temperature of the vapor is measured as it condenses. The constant temperature observed during the distillation of the pure liquid is recorded as its boiling point.

[Click to download full resolution via product page](#)

Boiling Point Determination Workflow

Flash Point

The flash point is determined using a closed-cup tester, as described in ASTM D56. The **isopropanol** sample is heated at a controlled rate in a closed cup. A small flame is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite.

Viscosity

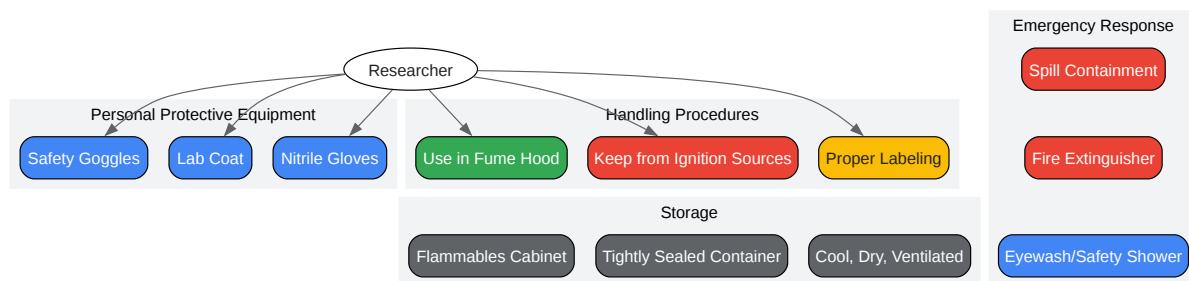
The viscosity of **isopropanol** can be measured using a rotational viscometer according to ASTM D2196.^{[18][19][20][21][22]} This method involves measuring the torque required to rotate

a spindle submerged in the **isopropanol** sample at a constant speed. The viscosity is then calculated based on the torque, spindle geometry, and rotational speed.

Surface Tension

Surface tension can be determined using the Du Noüy ring method as outlined in ASTM D971. [23][24][25][26][27] A platinum-iridium ring is submerged in the **isopropanol** and then slowly pulled through the liquid-air interface. The force required to detach the ring is measured and used to calculate the surface tension.

Refractive Index


The refractive index is measured using a refractometer, following a standard method like ASTM D1218.[28][29][30][31][32] A drop of the **isopropanol** sample is placed on the prism of the refractometer. Light is passed through the sample, and the angle of refraction is measured. This angle is then converted to the refractive index.

Safety and Handling for Research Applications

Due to its flammable nature and potential health effects, proper safety protocols are essential when working with **isopropanol** in a laboratory setting.[1][33]

- Ventilation: Always use **isopropanol** in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][33]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are suitable), safety goggles, and a lab coat.[1][33]
- Fire Safety: Keep **isopropanol** away from open flames, sparks, and hot surfaces.[1] Store in a designated flammables cabinet.[33] Ensure fire extinguishers (e.g., carbon dioxide or dry chemical) are readily accessible.
- Storage: Store in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][34]
- Spills: In case of a small spill, absorb the **isopropanol** with an inert material (e.g., sand or vermiculite) and place it in a sealed container for proper disposal. For larger spills, evacuate the area and follow emergency procedures.[35]

- Disposal: **Isopropanol** is considered hazardous waste and should be disposed of according to institutional and local regulations.[36][37] Do not pour it down the drain.[36] Collect waste **isopropanol** in a designated, labeled container for pickup by a certified waste disposal service.[36]

[Click to download full resolution via product page](#)

Isopropanol Laboratory Safety Protocol

This guide provides a comprehensive overview of the physical properties of **isopropanol** relevant to its use in research and development. By understanding these properties and adhering to safe handling practices, researchers can ensure the accuracy, reliability, and safety of their experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Isopropyl alcohol | 67-63-0 [chemicalbook.com]
- 3. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. Product information: Isopropyl Alcohol (IPA) - Cedre [wwz.cedre.fr]
- 6. researchgate.net [researchgate.net]
- 7. Isopropanol – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
- 8. Isopropyl Alcohol [webbook.nist.gov]
- 9. hnl3_sln.html [ursula.chem.yale.edu]
- 10. hmdb.ca [hmdb.ca]
- 11. Isopropyl alcohol(67-63-0) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. hmdb.ca [hmdb.ca]
- 14. Isopropyl alcohol(67-63-0) 13C NMR [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. hmdb.ca [hmdb.ca]
- 17. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 18. industrialphysics.com [industrialphysics.com]
- 19. scribd.com [scribd.com]
- 20. standards.iteh.ai [standards.iteh.ai]
- 21. scribd.com [scribd.com]
- 22. standards.globalspec.com [standards.globalspec.com]
- 23. surface-technology-germany.de [surface-technology-germany.de]
- 24. ASTM D 971 | KRÜSS Scientific [kruss-scientific.com]
- 25. mastrad.com [mastrad.com]
- 26. ASTM D971 Automatic Surface Tension Meter Du Nouy Ring Digital Oil Interfacial Tension Tester - Interfacial Tension Tester and Transformer Oil Tester [lucytec.en.made-in-china.com]

- 27. ASTM D971 - Measurement of interfacial tension with a ring - DataPhysics Instruments [dataphysics-instruments.com]
- 28. petrolube.com [petrolube.com]
- 29. matestlabs.com [matestlabs.com]
- 30. scribd.com [scribd.com]
- 31. webstore.ansi.org [webstore.ansi.org]
- 32. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 33. Isopropyl Alcohol: Uses, Hazards, and Best Practices for Laboratory and Industrial Settings | Lab Manager [labmanager.com]
- 34. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 35. airgas.com [airgas.com]
- 36. collectandrecycle.com [collectandrecycle.com]
- 37. solvent-recyclers.com [solvent-recyclers.com]
- To cite this document: BenchChem. [Isopropanol: A Comprehensive Technical Guide to its Physical Properties for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130326#isopropanol-physical-properties-for-research-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com